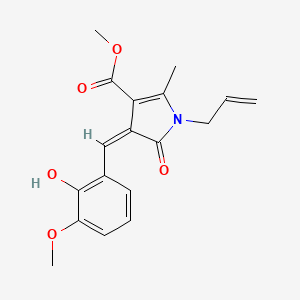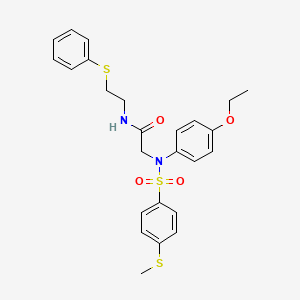![molecular formula C16H25N3O2S2 B5134234 N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B5134234.png)
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine is a complex organic compound with a unique structure that includes an imidazole ring, a thiophene ring, and various alkyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine typically involves multiple steps, including the formation of the imidazole and thiophene rings, followed by the introduction of the methyl, isobutyl, and sulfonyl groups. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Introduction of Functional Groups: The methyl, isobutyl, and sulfonyl groups can be introduced through various alkylation and sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alkanes or alcohols.
Scientific Research Applications
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine: can be compared with other imidazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]-N-[(3-methylthiophen-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S2/c1-12(2)9-19-14(8-17-16(19)23(5,20)21)10-18(4)11-15-13(3)6-7-22-15/h6-8,12H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMPDEWVIHXCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CC2=CN=C(N2CC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134158.png)

![4-({[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]AMINO}METHYL)BENZENE-1-SULFONAMIDE](/img/structure/B5134166.png)


![1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B5134178.png)
![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
![N-methyl-1-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5134223.png)

![N-(1,3-benzodioxol-5-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B5134242.png)

